molecular formula C12H11NO2S B160873 2-(Phenylsulfonyl)aniline CAS No. 4273-98-7

2-(Phenylsulfonyl)aniline

Cat. No.: B160873
CAS No.: 4273-98-7
M. Wt: 233.29 g/mol
InChI Key: JBCUKQQIWSWEOK-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)aniline, also known as 2-Aminophenyl phenyl sulfone, is an organic compound with the molecular formula C12H11NO2S. It is characterized by the presence of a sulfonyl group attached to an aniline moiety. This compound is often used in chemical synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Phenylsulfonyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Phenylsulfonyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)aniline involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aniline moiety can participate in electron transfer reactions, affecting cellular processes .

Comparison with Similar Compounds

  • 2-(Phenylthio)aniline
  • 2-(Methylthio)aniline
  • 2-Aminothiophenol

Comparison: 2-(Phenylsulfonyl)aniline is unique due to the presence of the sulfonyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher stability and reactivity in certain reactions. The sulfonyl group also enhances its solubility in polar solvents, making it more versatile in various applications .

Properties

IUPAC Name

2-(benzenesulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCUKQQIWSWEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044941
Record name 2-(Phenylsulfonyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4273-98-7
Record name 2-(Phenylsulfonyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4273-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylsulfonyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-(phenylsulfonyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Phenylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminophenyl phenyl sulphone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.065
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Record name 2-(PHENYLSULFONYL)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VU39ID7LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What novel synthesis method for 2-(phenylsulfonyl)aniline is described in the research?

A1: The research by [] unveils a new electrochemical method for synthesizing this compound. This approach utilizes the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture at a glassy carbon electrode, in the presence of benzenesulfinic acid. The anodically generated chloronium ion from 4-chloroaniline reacts with benzenesulfinic acid, leading to the formation of this compound, alongside N-(4-chlorophenyl)benzenesulfonamide.

Q2: How does computational chemistry contribute to understanding this synthesis?

A2: The researchers employed Gaussian 09W software [] to predict the reaction pathway and product formation. By calculating natural charges, LUMO orbital energies, and thermodynamic stabilities of intermediates and products, they could support the proposed mechanism and explain the formation of this compound. This demonstrates the power of computational tools in complementing experimental findings and providing mechanistic insights into chemical reactions.

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